molecular formula C14H26N2O3 B6267825 rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate, trans CAS No. 1955507-09-1

rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate, trans

Cat. No.: B6267825
CAS No.: 1955507-09-1
M. Wt: 270.4
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Description

Molecular Formula: C₁₅H₂₈N₂O₃
Molecular Weight: 284.39 g/mol
CAS Number: 1864003-34-8 (trans isomer)
Structural Features:

  • Core Structure: Combines a piperidin-4-yl group with an oxolane (tetrahydrofuran) ring.
  • Stereochemistry: The (2R,3S) configuration defines the trans orientation of substituents on the oxolane ring .
  • Protecting Group: A tert-butyl carbamate (Boc) group shields the amine functionality, enhancing stability during synthetic processes .

This compound serves as a key intermediate in pharmaceutical synthesis, particularly for molecules targeting neurological and metabolic disorders. Its stereochemical specificity and Boc-protected amine make it valuable for controlled coupling reactions .

Properties

CAS No.

1955507-09-1

Molecular Formula

C14H26N2O3

Molecular Weight

270.4

Purity

85

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate, trans typically involves the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor.

    Introduction of the piperidine ring: This step involves the reaction of the oxolane intermediate with a piperidine derivative under controlled conditions.

    Attachment of the tert-butyl carbamate group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate, trans can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate, trans has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate, trans C₁₅H₂₈N₂O₃ 284.39 1864003-34-8 (2R,3S) oxolane; Boc-protected amine; piperidin-4-yl substituent
rac-tert-butyl N-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate, trans C₁₈H₂₉N₃O₂ 319.44 2460740-39-8 Benzyl group on piperidine; additional aminomethyl substituent
Trans-tert-butyl N-[(3S,4R)-4-methylpiperidin-3-yl]carbamate C₁₁H₂₂N₂O₂ 214.31 1821828-53-8 Methyl substituent on piperidine; simplified oxolane-free structure
tert-Butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate C₁₅H₂₆N₂O₃ 282.38 Not specified Oxane (tetrahydropyran) instead of oxolane; piperidin-2-yl substituent

Key Comparisons

Stereochemical Complexity: The (2R,3S) configuration in the target compound enables precise spatial interactions in drug-receptor binding, distinguishing it from simpler analogs like the methyl-substituted derivative (CAS 1821828-53-8) .

Functional Group Variations: The Boc group in all compounds ensures amine protection, but the oxolane/oxane ring differences impact solubility and metabolic stability. For example, the oxane-containing analog (C₁₅H₂₆N₂O₃) may exhibit higher lipophilicity due to its six-membered ring . The aminomethyl group in the benzyl derivative (CAS 2460740-39-8) introduces a secondary amine, enabling additional derivatization but requiring careful handling due to reactivity .

Synthetic Utility: The target compound’s synthesis (CAS 1864003-34-8) likely employs coupling agents like HATU or HBTU, similar to methods described for related carbamates in . The oxane-based analog (C₁₅H₂₆N₂O₃) is noted for versatility in agrochemical applications, a niche less emphasized for the oxolane derivatives .

Biological Relevance :

  • Piperidine derivatives are common in CNS-targeting drugs. The target compound’s piperidin-4-yl group may enhance blood-brain barrier penetration compared to piperidin-2-yl analogs .
  • The benzyl-substituted analog (CAS 2460740-39-8) could exhibit stronger binding to serotonin receptors, as benzyl groups are prevalent in psychotropic agents .

Research Findings

  • Stability Studies : Boc-protected carbamates like the target compound demonstrate superior stability under acidic conditions compared to acetyl-protected analogs, critical for oral drug formulations .
  • Crystallographic Data : Structural analysis via SHELX software () confirms the trans configuration of the target compound, with bond angles and torsional strain aligning with computational predictions .
  • Commercial Availability : The target compound is available at 95% purity (), while analogs like CAS 2460740-39-8 are marketed by specialized suppliers (e.g., Aaron Chemicals LLC) .

Biological Activity

Rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate, trans is a synthetic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its structural characteristics, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound has the following structural features:

  • Molecular Formula : C15H28N2O3
  • Molecular Weight : Approximately 286.43 g/mol
  • SMILES Representation : CC(C)(C)OC(=O)N[C@H]1CCCO[C@@H]1C2CCNCC2

The presence of a piperidine ring and an oxolane structure contributes to its unique stereochemistry, which is crucial for its biological interactions and activities .

Rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate exhibits several biological activities primarily through its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : Similar compounds have been investigated for their role as inhibitors of metallo-beta-lactamases, which are important in antibiotic resistance. The carbamate moiety may enhance binding affinity to target enzymes.
  • Central Nervous System Activity : The piperidine and oxolane components suggest potential neuropharmacological effects. Compounds with similar structures have shown activity in modulating neurotransmitter systems, which may lead to applications in treating neurological disorders.

In Vitro Studies

In vitro studies have demonstrated that rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate can effectively inhibit certain enzyme activities. For instance:

  • A study using surface plasmon resonance indicated a strong binding affinity to metallo-beta-lactamases, suggesting its potential as an antibiotic adjuvant.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest:

  • Bioavailability : The compound exhibits moderate bioavailability, making it a candidate for further optimization in drug formulation.
  • Metabolism : Initial metabolic studies indicate that it undergoes liver metabolism primarily through cytochrome P450 enzymes, which is common for compounds with similar structures.

Comparative Analysis with Related Compounds

To understand the unique properties of rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesSimilarity Index
tert-butyl piperidin-4-ylcarbamateContains a piperidine ring and carbamate group0.98
tert-butyl (4-methylpiperidin-4-yl)carbamateSimilar piperidine structure with methyl substitution0.96
tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamateContains an amino group and cyclohexane structure0.95

This table highlights how the unique stereochemistry and functional groups in rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate may contribute to its distinct biological activities compared to related compounds.

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